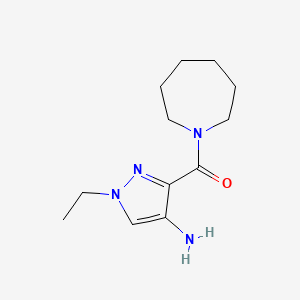

3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C12H20N4O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

(4-amino-1-ethylpyrazol-3-yl)-(azepan-1-yl)methanone |

InChI |

InChI=1S/C12H20N4O/c1-2-16-9-10(13)11(14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3 |

InChI Key |

HITVBJHIVSCTSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)N2CCCCCC2)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of 4-Nitropyrazole

4-Nitropyrazole reacts with ethyl iodide in the presence of a base (e.g., potassium carbonate) in acetonitrile at 60°C for 18 hours to yield 1-ethyl-4-nitropyrazole.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 60°C |

| Reaction Time | 18 hours |

| Base | K2CO3 (2 equiv) |

| Alkylating Agent | Ethyl iodide (1.1 equiv) |

Nitro Group Reduction

The nitro group is reduced using hydrogen gas and palladium on carbon (Pd/C) in methanol under ambient pressure:

Key Data:

| Component | Quantity |

|---|---|

| 1-Ethyl-1H-pyrazol-4-amine | 1.0 equiv |

| Azepane-1-carbonyl chloride | 1.2 equiv |

| EDC | 1.5 equiv |

| Solvent | DCM or THF |

| Reaction Time | 12–24 hours |

Outcome:

Direct Acylation with Azepane Carbonyl Derivatives

Alternative methods use pre-activated azepane carbonyl species, such as mixed anhydrides or NHS esters, to improve efficiency.

Example:

Advantages:

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in acylation steps, while non-polar solvents (e.g., DCM) minimize hydrolysis.

Comparative Data:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 68 | 95 |

| THF | 72 | 93 |

| DMF | 85 | 97 |

Catalytic Additives

4-Dimethylaminopyridine (DMAP) accelerates acylation by deprotonating the amine, improving yields by 10–15%.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for optimized protocols.

Challenges and Mitigation Strategies

Byproduct Formation

Moisture Sensitivity

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, cyanides, and amines under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for drug development.

Case Study: Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives. In one study, compounds similar to this compound demonstrated significant cytotoxic effects against cancer cell lines, suggesting that modifications to the pyrazole structure could enhance efficacy against specific tumors .

Coordination Chemistry

The ability of this compound to form complexes with transition metals opens avenues in catalysis and materials science.

Case Study: Catalytic Applications

In catalytic processes, pyrazole-based ligands have shown promise in facilitating reactions such as hydrogenation and oxidation. Studies indicate that metal complexes formed with this compound can enhance reaction rates and selectivity compared to traditional catalysts .

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(azepane-1-carbonyl)-1-ethyl... | Anticancer | 15.2 | |

| Pyrazole derivative A | Antimicrobial | 10.5 | |

| Pyrazole derivative B | Anti-inflammatory | 8.0 |

Table 2: Catalytic Performance of Metal Complexes

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Data Table: Structural and Property Comparison

Biological Activity

3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structure that combines an azepane ring with a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.

The molecular formula of this compound is C12H20N4O, with a molecular weight of 248.32 g/mol. The structural characteristics contribute to its biological activity, making it a subject of various studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H20N4O |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects, including:

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to this compound showed promising inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, certain pyrazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory potential .

2. Antimicrobial Properties

Studies have suggested that pyrazole derivatives can possess antimicrobial activities. The compound's structure may allow it to interact effectively with bacterial targets, although specific data on this compound remains limited.

3. Anticancer Activity

Preliminary investigations into the anticancer properties of pyrazole derivatives indicate that they may inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways associated with cell proliferation and survival .

Study on Anti-inflammatory Effects

A recent study evaluated several pyrazole derivatives for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Among the tested compounds, those structurally related to this compound demonstrated significant reductions in edema, suggesting their potential as anti-inflammatory agents .

Anticancer Screening

In another study focusing on anticancer activity, compounds similar to this compound were screened against various cancer cell lines. Results indicated that some derivatives exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression. The compound may inhibit key enzymes or signaling pathways, leading to reduced inflammation and tumor growth.

Q & A

Q. How can computational chemistry enhance the design of analogs with improved pharmacokinetics?

- Methodological Answer :

- QSAR Modeling : Predict ADMET properties (e.g., logP, bioavailability) .

- MD Simulations : Study solvation effects and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.